molecular formula C14H17NO5S B1218149 Moringin CAS No. 73255-40-0

Moringin

Cat. No. B1218149
CAS RN: 73255-40-0
M. Wt: 311.36 g/mol
InChI Key: QAZIHHJTZPNRCM-CNJBRALLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Moringin's synthesis involves various chemical reactions and processes that are pivotal in its isolation and enhancement of biological activity. The complexity of its synthesis is rooted in the intricate structure of the compound, which necessitates precise control over the chemical reactions involved. Studies have elucidated methods for optimizing these synthesis processes, emphasizing the significance of molecular descriptors in predicting and enhancing the compound's synthesis efficiency and yield (Sahoo et al., 2016)(Sahoo et al., 2016).

Molecular Structure Analysis

The molecular structure of moringin is fundamental to its chemical and biological properties. Research has focused on understanding the molecular descriptors that define its structure, facilitating the prediction of its behavior in biological systems. These descriptors encompass both experimental and theoretical aspects, including structural and quantum chemical parameters, which are crucial for the compound's structural analysis and its interaction with biological targets (Sahoo et al., 2016)(Sahoo et al., 2016).

Chemical Reactions and Properties

Moringin undergoes various chemical reactions that modify its structure and enhance its biological activity. These reactions are influenced by the compound's molecular structure, which dictates its reactivity and interaction with other molecules. Understanding these chemical reactions is essential for exploring the compound's therapeutic potential and for developing methods to increase its stability and efficacy (Nishida et al., 1981)(Nishida et al., 1981).

Scientific Research Applications

Summary of the Application

Moringin, a stable isothiocyanate from Moringa oleifera, has been studied for its involvement in nociception and neurogenic pain . It has been found to activate the somatosensory and pain receptor TRPA1 channel in vitro .

Methods of Application or Experimental Procedures

Moringa extracts and pure moringin were submitted to in vitro assays with the somatosensory TRPA1 ion channel .

Results or Outcomes

Moringin turned out to be a potent agonist of TRPA1 . It does not activate or activates very weakly the vanilloids somatosensory channels TRPV1,2,3 and 4, and the melastatin cooling receptor TRPM8 .

2. Application in Stem Cell Research

Summary of the Application

Moringin has been studied for its antioxidant properties useful in the treatment of neurodegenerative diseases . It has been found to inhibit the expression of genes involved in mitophagy in the stem cell of the human periodontal ligament .

Methods of Application or Experimental Procedures

Human periodontal ligament stem cells were pretreated with moringin . The RNA-seq study was conducted to investigate the deregulated genes involved in mitophagy .

Results or Outcomes

The moringin pretreatment resulted in the downregulation of PINK1, as well as the genes involved in the phagophore formation . It also downregulated the pro-apoptotic gene BAX and upregulated the anti-apoptotic genes BCL2L12 and MCL1 . Most of the caspases were also downregulated, implying the inactivation of the apoptotic process . These results suggest that mitochondrial dysfunctions induced by oxidative stress can be inhibited by moringin pretreatment in human periodontal ligament stem cells .

3. Application in Diabetes Management

Summary of the Application

Moringin has been widely studied for its bioactivity as a hypoglycemic agent . It is characterized by the presence of glucosinolates and isothiocyanates .

Methods of Application or Experimental Procedures

The bioactivity of Moringin as a hypoglycemic agent was studied using in vitro assays .

Results or Outcomes

Moringin has shown promising results in managing blood glucose levels, making it a potential therapeutic agent for diabetes .

4. Application in Cancer Treatment

Summary of the Application

Moringin has been studied for its anticancer properties . It has been found to inhibit the nuclear translocation of NF-κB .

Methods of Application or Experimental Procedures

The ability of Moringin to reduce the growth of SH-SY5Y cells was studied .

Results or Outcomes

Moringin demonstrated the ability to reduce the growth of SH-SY5Y cells, suggesting its promising role as an anticancer drug .

Safety And Hazards

Moringin should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored properly and kept away from sources of ignition .

Future Directions

Moringin has been widely studied for its bioactivity, but several traditional uses have yet to be scientifically explored . Therefore, further studies are proposed to explore the mechanistic approach of the plant to identify and isolate active or synergistic compounds behind its therapeutic potential .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZIHHJTZPNRCM-CNJBRALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CN=C=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993990
Record name 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moringin

CAS RN

73255-40-0
Record name 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73255-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Mannopyranoside, 4-(isothiocyanatomethyl)phenyl 6-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073255400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moringin
Reactant of Route 2
Reactant of Route 2
Moringin
Reactant of Route 3
Moringin
Reactant of Route 4
Reactant of Route 4
Moringin
Reactant of Route 5
Moringin
Reactant of Route 6
Reactant of Route 6
Moringin

Citations

For This Compound
862
Citations
TS Rajan, S Giacoppo, R Iori, GR De Nicola, G Grassi… - Fitoterapia, 2016 - Elsevier
… not by moringin. However, our results showed an average anti-inflammatory effects of moringin at … were markedly regulated by moringin alone and CBD-moringin combination. Negative …
Number of citations: 122 www.sciencedirect.com
S Cirmi, N Ferlazzo, A Gugliandolo… - International Journal of …, 2019 - mdpi.com
… that moringin was able to increase the expression of p53, p21, and Bax at both the protein and transcriptional level. Moreover, exposure of SH-SY5Y cells to moringin … Finally, moringin …
Number of citations: 51 www.mdpi.com
G Borgonovo, L De Petrocellis, A Schiano Moriello… - Molecules, 2020 - mdpi.com
… and pure moringin were submitted to in vitro assays with the somatosensory TRPA1 ion channel, proving that moringin is … Moringin do not activate or activates very weakly the vanilloids …
Number of citations: 33 www.mdpi.com
S Mammana, A Gugliandolo, E Cavalli… - Journal of tissue …, 2019 - Wiley Online Library
Spinal cord injury (SCI) is a neurological disorder that arises from a primary acute mechanical lesion, followed by a pathophysiological cascade of events that leads to further spinal cord …
Number of citations: 60 onlinelibrary.wiley.com
C Müller, J Van Loon, S Ruschioni, GR De Nicola… - Phytochemistry, 2015 - Elsevier
… Thus, moringin (or a compound formed as an experimental artifact due to our addition of moringin) must have been deterrent to larvae of all three species, in particular to A. rosae. Due …
Number of citations: 44 www.sciencedirect.com
C Michl, F Vivarelli, J Weigl, GR De Nicola, D Canistro… - PloS one, 2016 - journals.plos.org
Sulforaphane (SFN) and moringin (GMG-ITC) are edible isothiocyanates present as glucosinolate precursors in cruciferous vegetables and in the plant Moringa oleifera respectively, …
Number of citations: 49 journals.plos.org
S Giacoppo, R Iori, P Bramanti, E Mazzon - Molecular Pain, 2017 - journals.sagepub.com
… Our observations showed the efficacy of 2% moringin cream … evaluations revealed that 2% moringin cream was able to … Interestingly, 2% moringin cream treatment was found to …
Number of citations: 27 journals.sagepub.com
Y Wen, W Li, R Su, M Yang, N Zhang, X Li, L Li… - Frontiers in …, 2022 - frontiersin.org
… moringin. This study aimed to investigate the antimicrobial activity and mechanism of moringin … to evaluate the bacteriostatic effect of moringin against L. monocytogenes. Transcriptome …
Number of citations: 5 www.frontiersin.org
L Romeo, F Diomede, A Gugliandolo, D Scionti… - Scientific Reports, 2018 - nature.com
… The aim of this work was to test whether the Moringin [4-(α-L-… sequencing showed that moringin treatment increased the … Moreover, moringin treatment upregulated genes involved in …
Number of citations: 28 www.nature.com
S Silvestro, L Chiricosta, A Gugliandolo, R Iori… - Current Issues in …, 2021 - mdpi.com
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder and represents the most common form of senile dementia. Autophagy and mitophagy are cellular processes that …
Number of citations: 13 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.